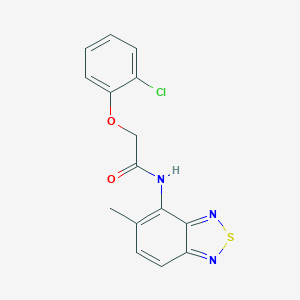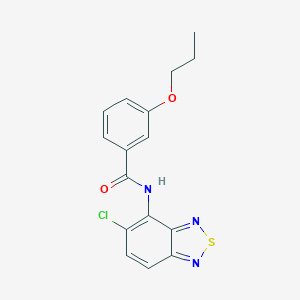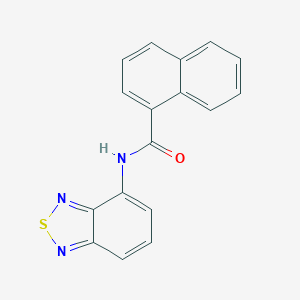![molecular formula C20H25N3O4S B244346 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as EPPB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPPB belongs to the class of benzamide derivatives and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This leads to the accumulation of phosphorylated proteins, which can induce apoptosis in cancer cells. 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has also been shown to activate the unfolded protein response (UPR) pathway, which plays a crucial role in maintaining protein homeostasis in cells.
Biochemical and Physiological Effects:
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of PP2A and activating the UPR pathway. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has potential as a therapeutic agent in various diseases due to its ability to modulate cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and physiological effects, making it a valuable tool for research. However, 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide also has limitations. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One direction is to study its potential as an anti-cancer agent in vivo. Another direction is to study its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to understand its pharmacokinetics and toxicity profile, which will be crucial for its development as a therapeutic agent.
Synthesemethoden
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 4-(methylsulfonyl)piperazine to form N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. Finally, the ethoxy group is introduced through the reaction of the intermediate with ethanol.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating cell growth and apoptosis. 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to induce apoptosis in cancer cells and has potential as an anti-cancer agent. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H25N3O4S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
4-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O4S/c1-3-27-17-10-8-16(9-11-17)20(24)21-18-6-4-5-7-19(18)22-12-14-23(15-13-22)28(2,25)26/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
JGIZPTFZNCDWLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)




![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![3-fluoro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244283.png)
![3-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244285.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B244287.png)